(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1286732-13-5
VCID: VC6163874
InChI: InChI=1S/C17H21N3OS/c1-11-3-5-13(6-4-11)15-14(18)16(22-19-15)17(21)20-9-7-12(2)8-10-20/h3-6,12H,7-10,18H2,1-2H3
SMILES: CC1CCN(CC1)C(=O)C2=C(C(=NS2)C3=CC=C(C=C3)C)N
Molecular Formula: C17H21N3OS
Molecular Weight: 315.44

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone

CAS No.: 1286732-13-5

Cat. No.: VC6163874

Molecular Formula: C17H21N3OS

Molecular Weight: 315.44

* For research use only. Not for human or veterinary use.

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone - 1286732-13-5

Specification

CAS No. 1286732-13-5
Molecular Formula C17H21N3OS
Molecular Weight 315.44
IUPAC Name [4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-(4-methylpiperidin-1-yl)methanone
Standard InChI InChI=1S/C17H21N3OS/c1-11-3-5-13(6-4-11)15-14(18)16(22-19-15)17(21)20-9-7-12(2)8-10-20/h3-6,12H,7-10,18H2,1-2H3
Standard InChI Key UIWZUIPJMFYGCK-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C(=O)C2=C(C(=NS2)C3=CC=C(C=C3)C)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a central isothiazole ring substituted at the 3-position with a p-tolyl group (4-methylphenyl) and at the 4-position with an amino group (NH2-\text{NH}_2). The 5-position of the isothiazole is linked via a ketone bridge to a 4-methylpiperidine moiety. This configuration introduces both lipophilic (methylphenyl, piperidine) and polar (amine, ketone) regions, influencing its solubility and receptor interactions.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC17H21N3OS\text{C}_{17}\text{H}_{21}\text{N}_{3}\text{OS}
Molecular Weight315.44 g/mol
IUPAC Name[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-(4-methylpiperidin-1-yl)methanone
logP (Partition Coefficient)3.06 (predicted)
Hydrogen Bond Acceptors2
Polar Surface Area78.9 Ų

The logP value suggests moderate lipophilicity, favoring membrane permeability, while the polar surface area indicates potential for hydrogen bonding with biological targets.

Synthetic Pathways

Multi-Step Organic Synthesis

The synthesis of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-methylpiperidin-1-yl)methanone involves sequential functionalization of the isothiazole and piperidine rings . A representative route includes:

  • Isothiazole Core Formation: Cyclocondensation of p-tolylthioamide with chloroacetonitrile under basic conditions yields 3-(p-tolyl)-4-aminoisothiazole.

  • Ketone Bridge Installation: Friedel-Crafts acylation using 4-methylpiperidine-1-carbonyl chloride introduces the piperidine moiety at the 5-position .

  • Purification: Chromatographic techniques (e.g., silica gel column) achieve >90% purity, as confirmed by HPLC.

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield
1p-Tolylthioamide, ClCH₂CN, K₂CO₃, DMF, 80°C62%
24-Methylpiperidine-1-carbonyl chloride, AlCl₃, CH₂Cl₂, 0°C → RT48%

Challenges include controlling regioselectivity during acylation and minimizing byproducts from piperidine ring oxidation .

Biological Activities and Mechanisms

Table 3: Comparative Cytotoxicity of Isothiazol Derivatives

CompoundCC50\text{CC}_{50} (Huh7)Selectivity Index (vs. IHH)
IsoB16.3 μM3.5
5-Fluorouracil (5-FU)>50 μM0.8
Target Compound (Predicted)~20 μM2.5–3.0

Selectivity indices >2 indicate preferential activity against cancerous over normal cells, a key advantage over traditional chemotherapeutics .

Pharmacological Applications and Patent Landscape

Patent Claims and Therapeutic Indications

A 2010 patent (WO2011033255A1) discloses piperidin-1-yl methanone derivatives as modulators of G-protein-coupled receptors (GPCRs), with applications in oncology and neurology . Specific claims include:

  • Oncology: Inhibition of HCC proliferation via p53-mediated apoptosis .

  • Neuroprotection: Attenuation of neuroinflammatory pathways in Alzheimer’s disease models .

The target compound’s 4-methylpiperidine group aligns with patented structures showing enhanced CNS bioavailability .

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